Tiorfan

Descripción general

Descripción

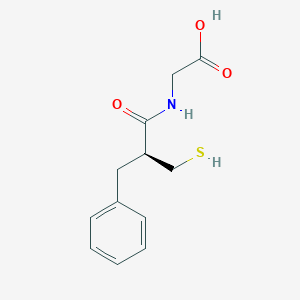

Thiorphan is the active metabolite of the antidiarrheal racecadotril (acetorphan). It prevents the degradation of endogenous enkephalins by acting as an enkephalinase inhibitor .

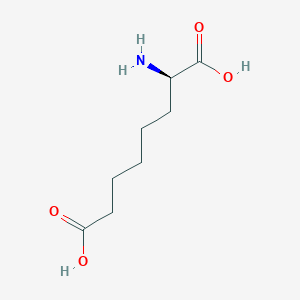

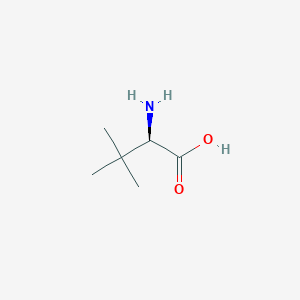

Molecular Structure Analysis

Thiorphan belongs to the class of organic compounds known as n-acyl-alpha amino acids. These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom .Chemical Reactions Analysis

Thiorphan is a potent inhibitor of membrane metalloendopeptidase (enkephalinase). It potentiates morphine-induced analgesia and attenuates naloxone-precipitated withdrawal symptoms .Physical And Chemical Properties Analysis

Thiorphan has a molecular weight of 253.32 g/mol and a chemical formula of C12H15NO3S. It is soluble in DMF, DMSO, and Ethanol .Aplicaciones Científicas De Investigación

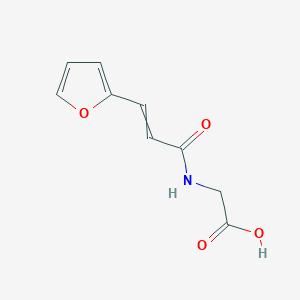

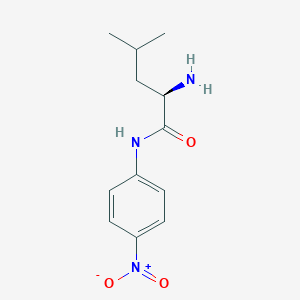

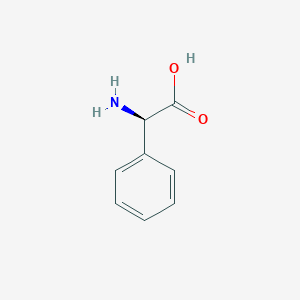

Síntesis de imitaciones de trifluorometilamina

El Tiorfan se ha utilizado en la síntesis estereoespecífica de imitaciones de trifluorometilamina de retro-tiorfan. Esto implica un paso catalítico diastereoselectivo, libre de metales, que produce la molécula diana con buenos rendimientos y alta diastereoselectividad .

Terapia combinada para la cardiomiopatía diabética

Se ha estudiado una nueva combinación de telmisartán (un bloqueador del receptor de la angiotensina) y this compound (un inhibidor de la neprilisina) por su eficacia en la mejora de la cardiomiopatía diabética. El estudio también explora los mecanismos moleculares subyacentes involucrados en este enfoque terapéutico .

Inhibición del crecimiento en células de osteosarcoma

El papel del this compound en la investigación del cáncer se ha destacado por su capacidad para regular negativamente la endopeptidasa neutra y mejorar la actividad inhibitoria del crecimiento en células de osteosarcoma altamente agresivas cuando se combina con alfa-cetoglutarato .

Mecanismo De Acción

Target of Action

Thiorphan is a potent inhibitor of the enzyme neprilysin , also known as membrane metalloendopeptidase . Neprilysin plays a crucial role in the degradation of endogenous enkephalins, which are peptides involved in modulating pain and emotion .

Mode of Action

By inhibiting neprilysin, Thiorphan increases the exposure to neprilysin substrates, including enkephalins . This results in the potentiation of morphine-induced analgesia and attenuation of naloxone-precipitated withdrawal symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Thiorphan is the enkephalin pathway. By inhibiting neprilysin, Thiorphan prevents the degradation of endogenous enkephalins . This leads to an increase in enkephalin levels, which can then interact with opioid receptors to produce analgesic effects .

Result of Action

The molecular and cellular effects of Thiorphan’s action primarily involve the potentiation of morphine-induced analgesia and attenuation of naloxone-precipitated withdrawal symptoms . In addition, Thiorphan has been found to have neuroprotective effects in newborn mice, reducing excitotoxic cortical damage .

Direcciones Futuras

Research is ongoing to understand the mechanism of inhibition of enzymes like Thiorphan and to identify inhibition capabilities beyond reported IC50 values. This is necessary for understanding the binding modes of these identified compounds and to provide the necessary foundation for developing clinically relevant inhibitors .

Análisis Bioquímico

Biochemical Properties

Thiorphan interacts with the enzyme neprilysin, inhibiting its activity . Neprilysin is involved in the degradation of biologically active peptides, and by inhibiting this enzyme, Thiorphan can elevate the levels of these peptides in the body .

Cellular Effects

Thiorphan has been shown to have significant effects on cellular processes. For example, it has been used in research to study its effects on pain perception, opioid receptor binding, and the modulation of analgesic pathways .

Molecular Mechanism

The molecular mechanism of Thiorphan involves its binding to and inhibition of the enzyme neprilysin . This prevents the breakdown of biologically active peptides, leading to elevated levels of these peptides in the body .

Metabolic Pathways

Thiorphan’s involvement in metabolic pathways is primarily through its interaction with the enzyme neprilysin . By inhibiting this enzyme, Thiorphan can affect the metabolism of biologically active peptides .

Propiedades

IUPAC Name |

2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKNPQAGWVLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868412 | |

| Record name | (+/-)-Thiorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76721-89-6 | |

| Record name | Thiorphan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76721-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiorphan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076721896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-thiorphan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Thiorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B79L7B5X3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

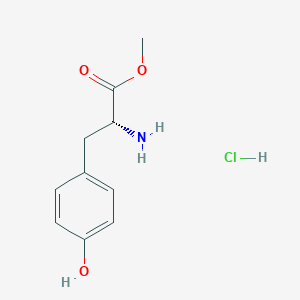

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Thiorphan?

A1: Thiorphan acts as a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase [, , , , , , , , , ]. NEP is a membrane-bound metallopeptidase responsible for the degradation of various neuropeptides, including enkephalins, tachykinins, and atrial natriuretic peptide (ANP) [, , , , , , , , , ].

Q2: How does Thiorphan interact with NEP?

A2: Thiorphan binds to the active site of NEP, mimicking the substrate and preventing the enzyme from cleaving peptide bonds [, , ]. This interaction is characterized by the coordination of the inhibitor's sulfur atom to the active site zinc ion and the formation of hydrogen bonds between the inhibitor and the enzyme [].

Q3: What are the downstream consequences of NEP inhibition by Thiorphan?

A3: NEP inhibition by Thiorphan leads to an increase in the levels of various neuropeptides, including enkephalins, substance P, and ANP [, , , , , , ]. This increase in neuropeptide levels can have diverse physiological effects, including analgesia, diuresis, natriuresis, and modulation of airway smooth muscle tone [, , , , , , , ].

Q4: How does Thiorphan's effect on enkephalin levels contribute to its analgesic activity?

A4: Thiorphan inhibits enkephalinase, the enzyme primarily responsible for enkephalin degradation in the brain [, , ]. This inhibition leads to increased enkephalin levels, enhancing opioid receptor activation and producing analgesic effects [, , ]. Studies in mice have shown that Thiorphan potentiates the analgesic activity of exogenous enkephalins and displays naloxone-reversible analgesia in pain models [, , , ].

Q5: How does Thiorphan affect the actions of bradykinin?

A5: Thiorphan, by inhibiting NEP, can potentiate the vasodilatory effects of bradykinin [, ]. NEP is known to degrade bradykinin, and its inhibition leads to increased bradykinin levels and enhanced activation of bradykinin receptors, resulting in vasodilation [, ].

Q6: What is the molecular formula and weight of Thiorphan?

A6: Thiorphan has a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol.

Q7: Is there any spectroscopic data available for Thiorphan?

A7: While the provided abstracts don't explicitly mention specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry have been employed to characterize Thiorphan and its derivatives []. These techniques are routinely used to confirm the structure and purity of synthesized compounds.

Q8: What is the duration of action of Thiorphan?

A8: The duration of action of Thiorphan varies depending on the administration route and dosage [, ]. Intravenously administered Thiorphan exhibits a short half-life, whereas inhaled Thiorphan demonstrates a rapid onset and short duration of action [, ].

Q9: Has Thiorphan been investigated in clinical trials?

A9: While Thiorphan itself has not been extensively studied in clinical trials, its prodrug, Racecadotril, is commercially available for the treatment of diarrhea []. Racecadotril is rapidly metabolized to Thiorphan in vivo.

Q10: Are there any known instances of resistance to Thiorphan?

A10: The provided abstracts do not mention any specific mechanisms of resistance to Thiorphan.

Q11: Are there any specific drug delivery strategies being explored for Thiorphan?

A11: Research has explored the use of dried blood spot on-card derivatization as an alternative method for Thiorphan sample collection and stabilization []. This approach aims to overcome the instability of Thiorphan in biological matrices by derivatizing the thiol group to a more stable thioether directly on the sampling card [].

Q12: What analytical methods are used to quantify Thiorphan in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the quantification of Thiorphan in biological matrices [, ]. This technique allows for sensitive and specific detection of Thiorphan and its metabolites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.